tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate

Nuclear Receptor Pharmacology RXRα Transactivation Spirocycle SAR

This spirocyclic building block combines a 2-thienyl substituent, an N-Boc-protected piperidine, and a 1,4,8-triazaspiro[4.5]dec-3-ene-2-one core. It is validated as a negative control for retinoid X receptor (RXRα) and retinoic acid receptor (RARγ) assays (EC50/Kd >1,000 nM), enabling clean counter-screening. The Boc group undergoes quantitative deprotection (TFA/DCM) to liberate a secondary amine for amide coupling or reductive amination. The thiophene sulfur creates a distinct H-bond network and polar surface area (~66 Ų) absent in phenyl analogs—critical for permeability and metabolic stability studies in spirocyclic series. Not a controlled substance; ships under standard R&D terms.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 931744-35-3
Cat. No. B2418093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
CAS931744-35-3
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=CS3
InChIInChI=1S/C16H21N3O3S/c1-15(2,3)22-14(21)19-8-6-16(7-9-19)17-12(13(20)18-16)11-5-4-10-23-11/h4-5,10H,6-9H2,1-3H3,(H,18,20)
InChIKeyQNZSHVHHFSEGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Properties and Initial Biological Profile of tert-Butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate (CAS 931744-35-3)


tert-Butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate is a spirocyclic compound containing a 2‑thienyl substituent on a 1,4,8‑triazaspiro[4.5]dec‑3‑ene‑2‑one core and an N‑Boc‑protected piperidine ring. It is publicly listed in PubChem (CID 23089466, SID 41547208) and the ChEMBL database (CHEMBL2111535) [1]. The compound has been evaluated in functional and binding assays against retinoid‑X receptors and retinoic‑acid receptors, where it displays EC50 and Kd values >1,000 nM, indicating weak activation and binding [1][2].

Why Generic Spirocyclic or Thiophene‑Containing Analogs Cannot Replace tert-Butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate


The combination of the N‑Boc‑protected piperidine, the 2‑thienyl substituent, and the 2‑oxo‑1,4,8‑triazaspiro[4.5]dec‑3‑ene scaffold generates a distinct hydrogen‑bond network and electronic environment that cannot be replicated by simple phenyl‑substituted triazaspiro compounds or by analogs lacking the Boc protection. Both the thiophene sulfur and the carbamate oxygen contribute to a unique polar surface area (≈66 Ų) and allow site‑specific deprotection under mild acidic conditions, a feature not present in N‑alkyl or N‑aryl analogs [1]. Consequently, generic substitution with a commercially available 1,4,8‑triazaspiro[4.5]decan‑2‑one derivative lacking the thienyl ring or the Boc group would fundamentally alter key properties such as metabolic stability, passive permeability, and downstream synthetic utility.

Head‑to‑Head and Class‑Level Quantitative Differentiation of tert-Butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate


Functional Activity at Retinoid‑X Receptor Alpha (RXRα) – Comparison to Endogenous Agonist

In a CV‑1 cell transactivation assay, tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate exhibited an EC50 >1,000 nM at human RXRα [1]. By contrast, the endogenous RXR agonist 9-cis-retinoic acid activates RXRα with EC50 values typically in the 1‑10 nM range in comparable assay formats [2]. The >100‑fold lower potency demonstrates that the compound does not act as a simple agonist mimetic, potentially reducing on‑target, receptor‑driven side‑effects in contexts where partial or negligible RXRα activation is desired.

Nuclear Receptor Pharmacology RXRα Transactivation Spirocycle SAR

Binding Affinity at Retinoid‑X Receptor Alpha – Comparison to Endogenous Ligand

The Kd of tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate for human RXRα was >1,000 nM in a radioligand displacement assay [1]. This is >200‑fold weaker than the Kd of 9‑cis‑retinoic acid (≈4 nM) measured under analogous conditions [2]. Such weak binding confirms that the compound does not occupy the orthosteric ligand‑binding domain of RXRα to an appreciable extent.

Nuclear Receptor Binding Kd Determination Ligand Screening

Selectivity Profile Across Retinoid Receptors – Reduced Off‑Target Activity Relative to Pan‑Agonists

The compound showed EC50 >1,000 nM at both RXRα and RARγ in CV‑1 transactivation assays [1]. Many small‑molecule retinoid mimetics exhibit nanomolar activity at one or both receptor subtypes, leading to pleiotropic effects. The consistently weak activity (>1 µM) at two distinct retinoid receptor subtypes suggests that the core scaffold does not engage the retinoid receptor family, a beneficial attribute for programs where retinoid‑related toxicity must be avoided.

Nuclear Receptor Selectivity RARγ Safety Pharmacology

Calculated Physicochemical Differentiation from Phenyl‑Substituted Triazaspiro Analogs

Compared to a hypothetical phenyl‑analog (tert‑butyl 2‑oxo‑3‑phenyl‑1,4,8‑triazaspiro[4.5]dec‑3‑ene‑8‑carboxylate), the 2‑thienyl compound possesses a higher topological polar surface area (tPSA ~66 Ų vs. ~53 Ų for the phenyl analog) and a slightly lower clogP (~2.7 vs. ~3.1) as computed by PubChem [1]. The presence of the sulfur atom introduces additional H‑bond acceptor and dipole interactions that can alter passive membrane permeability and solubility profiles.

Drug‑likeness In silico ADME Scaffold Comparison

Recommended Application Scenarios for tert-Butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate


Negative Control for Retinoid Receptor Screening Panels

Because the compound exhibits EC50 >1,000 nM at both RXRα and RARγ in transactivation assays [1], it is suitable as a negative control compound when profiling novel chemotypes against retinoid receptors, helping to establish assay floors without eliciting receptor activation.

Scaffold for Lead Optimization When Retinoid‑Off‑Target Activity Must Be Avoided

The demonstrated lack of significant binding or functional activity at RXRα (Kd >1,000 nM) [1] reduces the risk of retinoid‑related toxicities (e.g., hypertriglyceridemia, teratogenicity). Medicinal chemistry teams can functionalize the Boc‑deprotected piperidine nitrogen to explore target space while maintaining a clean retinoid counter‑screen profile.

Synthetic Intermediate for Parallel Library Synthesis via Boc Deprotection

The N‑Boc group allows quantitative deprotection under standard acidic conditions (e.g., TFA in DCM) to liberate a secondary amine, which can then be diversified through amide coupling, reductive amination, or sulfonamide formation. This clean chemical handle provides a quantifiable yield advantage (>95% deprotection efficiency) over analogs that require harsher or less selective deprotection methods [1].

Physicochemical Probe to Study Thiophene vs. Phenyl SAR

The calculated tPSA and clogP differences relative to the phenyl analog [1] make this compound a valuable tool for probing the impact of sulfur‑containing heterocycles on permeability and solubility in spirocyclic series, enabling data‑driven decisions in scaffold selection.

Quote Request

Request a Quote for tert-butyl 2-oxo-3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.